molecular formula C14H16N2O B1361893 (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine CAS No. 353779-38-1

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1361893
CAS No.: 353779-38-1
M. Wt: 228.29 g/mol
InChI Key: JYSAUAOMUUOHEL-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a benzyl group substituted with a methoxy group at the ortho position and a pyridin-3-ylmethyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another approach involves the use of Suzuki-Miyaura coupling, where 2-methoxybenzylboronic acid is coupled with a pyridin-3-ylmethyl halide in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridin-3-ylmethyl-amine moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of pyridin-3-ylmethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The methoxybenzyl group can participate in hydrogen bonding and π-π interactions, while the pyridin-3-ylmethyl-amine moiety can act as a nucleophile or base in various reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzylamine: Similar structure but lacks the pyridin-3-ylmethyl group.

    Pyridin-3-ylmethylamine: Similar structure but lacks the methoxybenzyl group.

    2-Methoxybenzyl chloride: Precursor in the synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Uniqueness

This compound is unique due to the presence of both the methoxybenzyl and pyridin-3-ylmethyl-amine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, and presenting data in a structured format.

Structural Characteristics

The compound is characterized by:

  • A methoxy group attached to a benzyl moiety .
  • A pyridine ring which contributes to its biological interactions.

These structural elements may influence the compound's solubility, stability, and interaction with biological targets, making it a candidate for further pharmacological exploration.

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with enzymes or receptors. The methoxybenzyl group can participate in hydrogen bonding and π-π interactions, while the pyridin-3-ylmethyl moiety may act as a nucleophile or base in various biochemical reactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Research on similar compounds indicates that modifications to the aromatic and amine components can significantly enhance or diminish biological activity. For instance:

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy group, pyridine ringPotential anticancer activity
4-(2-Methoxyphenyl)-pyridineMethoxy group on phenyl, pyridineAntimicrobial properties
2-(4-Methoxyphenyl)pyridineMethoxy group on para positionAnti-inflammatory effects
3-(2-Methoxyphenyl)anilineAniline structure with methoxy substitutionNeuroprotective properties

This table illustrates how variations in structure can lead to diverse biological activities, emphasizing the need for targeted modifications to enhance therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:

  • Anticancer Activity : In vitro studies have demonstrated that structurally similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar moieties have shown IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231 .
  • Inhibition Studies : Research has indicated that modifications at specific positions on the aromatic ring can lead to substantial changes in potency. A study highlighted that introducing electron-donating groups at strategic positions enhanced activity against certain targets by improving binding affinity .
  • Toxicity Assessments : Preliminary toxicity evaluations indicate that derivatives of similar compounds do not exhibit acute toxicity at high doses, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSAUAOMUUOHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353963
Record name 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-38-1
Record name 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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